(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride
Overview
Description
(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClFNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is often used as an intermediate in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and agrochemicals
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
The compound’s physical properties such as boiling point (98-100 c at 01 mmHg) and melting point (251-254 C) suggest that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride. For instance, the compound should be stored at 4C and protected from light to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride typically involves several steps starting from 4-fluoro-3-methylphenol. The synthetic route includes bromination, O-alkylation, cyclization, bromination, azidation or ammonolysis, and reduction . The reaction conditions are carefully controlled to ensure high yield and purity. For instance, the bromination step requires the use of bromine in an inert atmosphere, while the reduction step often employs hydrogenation techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for cost-effectiveness and efficiency. The process involves large-scale reactors and continuous flow systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives, while reduction can produce various amine derivatives .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride: A closely related compound with similar synthetic routes and applications.
5-DBFPV (5-dihydrobenzofuranpyrovalerone): A stimulant of the cathinone class, structurally similar but with different biological activities.
Uniqueness
(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5H,3-4,6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHOTUFEUBWUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635309-62-5 | |
Record name | 5-Benzofuranmethanamine, 2,3-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635309-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.